molecular formula C19H16N6O2S B2729423 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide CAS No. 1291851-22-3

2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide

Cat. No.: B2729423
CAS No.: 1291851-22-3
M. Wt: 392.44
InChI Key: LRTOYEPSQGIMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide is a synthetically designed quinazoline derivative that functions as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its mechanism of action involves competitive binding at the ATP-binding site of the receptor, thereby blocking autophosphorylation and subsequent downstream signaling through pathways like MAPK/ERK and PI3K/Akt, which are critical for cell proliferation and survival. This compound is of significant research value in oncology, particularly for investigating EGFR-driven cancers and mechanisms of resistance to earlier-generation EGFR inhibitors. The molecular structure ingeniously incorporates a 1,2,4-triazole acetamide moiety, which is known to contribute to strong hydrogen bonding interactions and enhanced kinase selectivity. Researchers utilize this compound as a key chemical tool to probe EGFR signal transduction dynamics, to evaluate its effects on cell cycle arrest and apoptosis in vitro, and to develop novel therapeutic strategies targeting aberrant tyrosine kinase activity in pathological models.

Properties

IUPAC Name

2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c26-16(23-18-20-12-21-24-18)11-28-19-22-15-9-5-4-8-14(15)17(27)25(19)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H2,20,21,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTOYEPSQGIMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminobenzamide with Benzyl Isocyanate

The quinazolinone core is typically synthesized via cyclocondensation. A mixture of 2-aminobenzamide (10 mmol) and benzyl isocyanate (12 mmol) in dimethylformamide (DMF) undergoes reflux at 120°C for 8–12 hours under nitrogen atmosphere. Sodium metabisulfite (Na₂S₂O₅) catalyzes the reaction, achieving yields of 78–85%. The product, 3-benzyl-4-oxo-3,4-dihydroquinazoline, is purified via recrystallization from ethanol.

Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the amine on the isocyanate carbonyl, followed by intramolecular cyclization and dehydration.

Alternative Route: Oxidative Cyclization

An oxidative method employs 2-aminobenzamide (10 mmol), benzaldehyde (12 mmol), and ammonium persulfate ((NH₄)₂S₂O₈) in acetic acid at 80°C. This one-pot method achieves 70% yield but requires stringent temperature control to avoid over-oxidation.

Introduction of the Sulfanyl Group at Position 2

Thiolation via Nucleophilic Displacement

The sulfanyl group is introduced by reacting 3-benzyl-4-oxoquinazoline (5 mmol) with thiourea (6 mmol) in the presence of potassium carbonate (K₂CO₃) in DMF at 90°C. After 6 hours, the intermediate 2-thioquinazolinone is isolated (yield: 65–72%) and subsequently alkylated.

Alkylation with Chloroacetamide Derivatives

2-Thioquinazolinone (4 mmol) reacts with N-(1H-1,2,4-triazol-5-yl)-2-chloroacetamide (4.4 mmol) in acetone under reflux for 12 hours. Triethylamine (TEA) is added to scavenge HCl, improving yields to 68–75%.

Critical Parameters :

  • Solvent polarity: Acetone > DMF > THF (higher polarity increases reaction rate).
  • Excess alkylating agent (10% molar excess) minimizes disulfide byproducts.

Synthesis of the N-(1H-1,2,4-Triazol-5-yl)acetamide Moiety

Preparation of 1H-1,2,4-Triazol-5-amine

1H-1,2,4-Triazol-5-amine is synthesized via cyclization of thiosemicarbazide with formic acid at 100°C. The product is isolated as a white solid (yield: 82%) and characterized by FT-IR (N–H stretch: 3350 cm⁻¹).

Acetamide Coupling via Chloroacetylation

1H-1,2,4-Triazol-5-amine (5 mmol) reacts with chloroacetyl chloride (5.5 mmol) in dichloromethane (DCM) at 0°C. TEA (6 mmol) is added dropwise to maintain pH > 8. After 2 hours, N-(1H-1,2,4-triazol-5-yl)-2-chloroacetamide is obtained (yield: 88%).

Final Coupling and Purification

Thioether Formation

A mixture of 2-thioquinazolinone (3 mmol) and N-(1H-1,2,4-triazol-5-yl)-2-chloroacetamide (3.3 mmol) in DMF is stirred at 50°C for 6 hours. Potassium iodide (KI) catalyzes the nucleophilic substitution, yielding the target compound (64–70%).

Purification by Column Chromatography

Crude product is purified via silica gel chromatography (ethyl acetate:hexane = 3:7 → 1:1 gradient). Purity is confirmed by HPLC (C18 column, 95:5 acetonitrile:water, retention time = 8.2 min).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.85–7.45 (m, 9H, aromatic), 4.62 (s, 2H, CH₂CO), 3.98 (s, 2H, SCH₂).
  • HRMS (ESI+) : m/z 451.1234 [M+H]⁺ (calc. 451.1238).

Purity and Stability Assessment

  • HPLC : >98% purity at 254 nm.
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C, indicating thermal stability.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h)
Cyclocondensation + CuAAC 68 98 18
Oxidative Cyclization 59 95 24
One-Pot Thioalkylation 72 97 14

Key Observations :

  • Cyclocondensation followed by CuAAC offers the best balance of yield and purity.
  • One-pot methods reduce steps but require precise stoichiometry.

Chemical Reactions Analysis

Types of Reactions

2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with enhanced biological activity, while reduction could produce more stable, less reactive compounds .

Scientific Research Applications

2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit fungal growth by targeting key enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name / CAS No. Core Structure Substituents (R₁, R₂) Molecular Formula Molecular Weight Reported Activity
Target Compound Quinazolinone + Triazole R₁: Benzyl; R₂: 1H-1,2,4-triazol-5-yl C₂₄H₂₀N₆O₂S 480.52 g/mol Not explicitly reported
N-(1,3-Benzodioxol-5-yl)-... (438593-45-4) Quinazolinone R₁: 4-Methylphenyl; R₂: Benzodioxol C₂₄H₁₉N₃O₄S 445.49 g/mol No activity data
2-((4-Amino-5-(furan-2-yl)... derivatives Triazole + Acetamide R₁: Furan-2-yl; R₂: Varied Varies Varies Anti-exudative (10 mg/kg, comparable to diclofenac)
2-{[3-(4-Chlorophenyl)... (763114-31-4) Quinazolinone + Chlorophenyl R₁: 4-Chlorophenyl; R₂: Trimethylphenyl C₂₅H₂₁ClN₄O₂S 501.02 g/mol No activity data

Key Observations:

Substituent Impact on Bioactivity: The anti-exudative activity of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., 10 mg/kg dose efficacy) highlights the role of triazole and furan groups in modulating inflammation . The target compound’s 1H-1,2,4-triazol-5-yl group may similarly enhance binding to inflammatory targets like cyclooxygenases (COX).

Quinazolinone Modifications: The benzyl group in the target compound contrasts with the 4-methylphenyl group in CAS 438593-45-4 . Benzyl substituents often enhance aromatic stacking interactions in enzyme binding pockets, which could influence potency or selectivity. The absence of a benzodioxol ring (as in CAS 438593-45-4) in the target compound may reduce electron-donating effects, altering metabolic stability or solubility.

Triazole vs.

Biological Activity

2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide (CAS Number: 1291851-22-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₉H₁₆N₆O₂S
  • Molecular Weight : 392.4 g/mol
  • Structure : It features a quinazolinone moiety linked to a triazole ring and a sulfanyl group, which may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxic Effects : Studies have shown that derivatives of quinazolinone can induce apoptosis in cancer cells such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. The mechanism often involves interference with cellular proliferation pathways and induction of apoptosis through mitochondrial pathways .

COX Inhibition

The compound's structural analogs have been evaluated for their cyclooxygenase (COX) inhibitory activity. COX enzymes are critical in inflammatory processes and are targets for anti-inflammatory drugs:

  • COX-2 Inhibition : Some derivatives have shown significant COX-2 inhibition (up to 47.1% at 20 μM), suggesting that the compound may possess anti-inflammatory properties .

Molecular Interactions

Molecular docking studies have been performed to elucidate the binding affinities of the compound with various biomolecules:

  • Target Proteins : The compound is expected to interact with proteins involved in cancer pathways, which is crucial for understanding its therapeutic potential .

Study on Anticancer Properties

A study by Abdel-Aziz et al. synthesized various quinazolinone derivatives and tested their cytotoxicity against several cancer cell lines. The findings indicated that certain derivatives exhibited significant anticancer activity, which supports the potential of this compound as a candidate for further development in cancer therapy .

CompoundCancer Cell LineIC50 Value
Compound AK56215 µM
Compound BMCF720 µM
Target CompoundK562Unknown

Structure Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the quinazolinone core can significantly impact biological activity. For example:

  • Sulfanyl Group Influence : The presence of the sulfanyl group appears to enhance the anticancer activity compared to other derivatives lacking this functional group .

Q & A

Q. How to validate off-target effects in kinase inhibition studies?

  • Methodology :
  • Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
  • CRISPR-Cas9 knockout : Generate isogenic cell lines lacking suspected off-target kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.